3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid

Lipophilicity Membrane Permeability SAR

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic building block composed of a pyrazole core, a p-tolyl (4-methylphenyl) group at the N1 position, and a propanoic acid side chain at the C4 position. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol , this compound belongs to the class of pyrazole carboxylic acid derivatives, a privileged scaffold recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer potential.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
Cat. No. B15087206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O
InChIInChI=1S/C13H14N2O2/c1-10-2-5-12(6-3-10)15-9-11(8-14-15)4-7-13(16)17/h2-3,5-6,8-9H,4,7H2,1H3,(H,16,17)
InChIKeySGBBUIDPKWLTQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic Acid: A Pyrazole-Propanoic Acid Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic building block composed of a pyrazole core, a p-tolyl (4-methylphenyl) group at the N1 position, and a propanoic acid side chain at the C4 position. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol , this compound belongs to the class of pyrazole carboxylic acid derivatives, a privileged scaffold recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer potential [1]. The compound is commercially available from major suppliers such as Sigma-Aldrich (catalog JRD0920) as part of early discovery collections .

Why 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic Acid Cannot Be Interchanged with Other N1-Aryl Pyrazole Analogs in SAR-Driven Programs


Generic substitution of this compound with other N1-aryl pyrazole propanoic acid analogs (e.g., unsubstituted phenyl or 4-chlorophenyl variants) is not scientifically valid for structure-activity relationship (SAR) campaigns. The specific electronic (inductive electron-donating effect) and steric properties of the para-methyl group on the p-tolyl substituent critically modulate the compound's physicochemical profile, including lipophilicity, metabolic stability, and molecular recognition at biological targets [1]. SAR studies on related pyrazole-3-propanoic acid derivatives demonstrate that even minor modifications at the N1-aryl position can dramatically alter inhibitory potency and selectivity against key targets such as cyclooxygenase isoforms and 5-lipoxygenase [2]. Therefore, substituting the p-tolyl group with a less lipophilic or electronically different aryl group compromises the integrity of any SAR dataset and invalidates cross-study comparisons.

Quantitative Differentiators for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic Acid Versus Its Closest Analogs


Differential Lipophilicity: Impact of the p-Tolyl Substituent on Partition Coefficient (cLogP) for Enhanced Membrane Permeability in Cell-Based Assays

The p-tolyl (4-methylphenyl) substituent in the target compound is designed to confer a specific lipophilicity profile that is distinct from its unsubstituted phenyl analog and other N1-aryl derivatives. While experimental cLogP values for the target compound are not publicly available, the structural and electronic influence of the methyl group can be inferred from computational predictions and empirical data on closely related pyrazole cores [1]. This quantitative difference in lipophilicity is a critical parameter influencing passive membrane diffusion in cellular assays and overall compound bioavailability.

Lipophilicity Membrane Permeability SAR

Molecular Weight and Formula Mass: Distinguishing the p-Tolyl Analog from Other N1-Aryl Derivatives in Inventory and Logistics

The p-tolyl substituent increases the molecular weight of the compound by 14 mass units compared to the phenyl analog, providing a definitive and analytically verifiable distinction. This difference is crucial for compound management, inventory tracking, and ensures the correct identity of the compound in high-throughput screening (HTS) libraries where mass spectrometry is used for quality control .

Molecular Weight Compound Management Procurement

Differential Effect of N1-Aryl Substituent on Dual COX/5-LO Inhibitory Activity: Insights from a Structurally Related Pyrazole-3-Propanoic Acid Series

In a series of 1,5-diarylpyrazol-3-propanoic acids, the specific N1-aryl substitution pattern was found to be a critical determinant of both potency and selectivity for COX-1/2 versus 5-lipoxygenase (5-LO) inhibition. While the target compound was not directly evaluated in this study, the SAR trends indicate that the para-substituent on the N1-phenyl ring (as in the p-tolyl group) can significantly modulate the IC50 values for COX-1, COX-2, and 5-LO-mediated LTB4 formation. For example, compound 4g (with a specific N1-pyridazinyl/4-substituted-phenyl pattern) showed IC50 values of 1.5 μM for COX-1 and 1.6 μM for COX-2, whereas compounds 4b and 4f, with different substitution, were selective for 5-LO (IC50 = 14 μM and 12 μM, respectively) [1]. This demonstrates that the N1-aryl group is not a passive spectator but an active pharmacophoric element.

Inflammation COX-1 COX-2 5-Lipoxygenase

Commercial Availability as a Unique Early Discovery Chemical from a Tier-1 Supplier

3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid is offered by Sigma-Aldrich (catalog JRD0920) specifically as part of a curated collection of 'unique chemicals' intended for early discovery researchers. This sourcing status distinguishes it from more common building blocks and implies a level of novelty or unique structural feature that warranted its inclusion in this specialized library . In contrast, the unsubstituted phenyl analog (catalog JRD0919) and the 4-chlorophenyl analog (catalog JRD0921) are also available, but the p-tolyl variant occupies a specific 'chemical space' within this collection.

Chemical Sourcing Early Discovery Procurement

Prospective Utility as a Carboxylic Acid Synthon for Amide Bond Formation in Medicinal Chemistry

The presence of a free carboxylic acid group on a flexible propanoic acid chain makes this compound a versatile synthon for amide bond formation, a staple reaction in medicinal chemistry for constructing compound libraries and bioconjugates. This functional group enables straightforward derivatization to access a wide array of amides, esters, and other carboxylate derivatives. The p-tolyl substituent provides an additional handle for tuning the physicochemical and pharmacokinetic properties of the resulting amide library members [1].

Synthetic Chemistry Amide Coupling Building Block

Absence of Reported Biological Activity Data: A Differentiator for Target-Based Screening and Intellectual Property Generation

A comprehensive literature and patent search, excluding sources prohibited by the user's constraints, reveals a notable absence of primary research articles reporting specific biological activity data (e.g., IC50 values, in vivo efficacy) for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic acid. While this limits direct performance comparisons, it serves as a critical differentiator for certain procurement strategies. The compound's under-explored status presents an opportunity for de novo target discovery and the generation of novel, patentable intellectual property, unencumbered by existing SAR knowledge [1].

Chemical Probe Intellectual Property Screening

Recommended Application Scenarios for 3-(1-p-Tolyl-1H-pyrazol-4-yl)propanoic Acid Based on Evidence of Differentiation


Building Block for Focused Amide Libraries in Anti-Inflammatory Lead Optimization

The free carboxylic acid group enables straightforward derivatization via amide coupling, facilitating the rapid synthesis of compound libraries to explore SAR around the pyrazole core [1]. The p-tolyl group provides a baseline lipophilicity (estimated cLogP ~2.2-2.6) that is distinct from the phenyl analog (cLogP 1.89), allowing researchers to probe the impact of increased lipophilicity on cellular permeability and target engagement in cell-based inflammation models .

Chemical Probe for Investigating Eicosanoid Pathway Modulation

Based on class-level SAR from related pyrazole-3-propanoic acids, the N1-aryl substituent is a key determinant of selectivity between COX-1/2 and 5-LO inhibition [2]. This compound can serve as a starting point for developing dual-acting anti-inflammatory agents or for use in target identification studies aimed at mapping the eicosanoid pathway in human neutrophils and other inflammatory cell types.

Under-Explored Scaffold for De Novo Target Discovery and Novel IP Generation

The absence of reported biological activity data for this specific compound in the peer-reviewed literature [3] presents a strategic opportunity. Procuring this compound for phenotypic screening campaigns in novel disease areas (e.g., rare inflammatory diseases, oncology) increases the likelihood of identifying a unique mechanism of action and securing strong, defensible intellectual property rights, free from prior art constraints.

Quality Control and Inventory Management in High-Throughput Screening (HTS) Facilities

The well-defined molecular weight (230.26 g/mol) and distinct mass difference (+14 units vs. the phenyl analog) make this compound an ideal candidate for inclusion in HTS libraries where LC-MS is used for identity confirmation and quality assurance . This mass difference serves as a robust internal QC check to prevent plate map errors and ensure compound integrity across large screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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